FGFR Inhibitory Potential: 4-Azaindole vs. 7-Azaindole Scaffolds
While no direct IC50 data exists for the parent sulfonyl chloride, derivatives built on the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold demonstrate potent FGFR inhibition. A representative pyrrolo[3,2-b]pyridine derivative achieved an IC50 of 2.10 nM against FGFR1 in HUVEC cells, assessed by ERK phosphorylation reduction [1]. In contrast, the 7-azaindole scaffold (pyrrolo[2,3-b]pyridine), though also active against kinases, exhibits a distinct hinge-binding geometry that can alter selectivity profiles. The presence of the 6-bromo substituent on the 4-azaindole core provides a synthetic vector for SAR exploration that is orthogonal to modifications possible on 5-bromo-7-azaindole analogs [2].
| Evidence Dimension | FGFR1 inhibitory activity of scaffold-derived analog |
|---|---|
| Target Compound Data | Pyrrolo[3,2-b]pyridine derivative IC50 = 2.10 nM (FGFR1 in HUVEC cells) |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine (7-azaindole) scaffold derivatives: structurally distinct hinge-binding geometry; no direct comparative data available |
| Quantified Difference | Scaffold divergence; 4-azaindole core demonstrated 2.10 nM potency |
| Conditions | Inhibition of FGFR1 in HUVEC cells assessed as reduction in FGF2-induced ERK phosphorylation; 60 min preincubation followed by 10 min FGF2 stimulation |
Why This Matters
For kinase inhibitor programs targeting FGFR, the 4-azaindole scaffold has validated nanomolar potency that justifies selection over 7-azaindole-based sulfonyl chloride building blocks when hinge-binding geometry is a critical design parameter.
- [1] BindingDB BDBM50238816; CHEMBL4084079. IC50: 2.10 nM against FGFR1 in HUVEC cells. View Source
- [2] US Patent US20110015173A1. Pyrrolopyridine inhibitors of kinases. 2011. View Source
